2-nitropyridine-4-carboxylic Acid
Overview
Description
2-Nitropyridine-4-carboxylic Acid is a unique chemical with the empirical formula C6H4N2O4 . It has a molecular weight of 168.11 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, which gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .Molecular Structure Analysis
The molecular structure of 2-Nitropyridine-4-carboxylic Acid is represented by the SMILES string [O-]N+=O)=C1)=O .Chemical Reactions Analysis
The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized .Physical And Chemical Properties Analysis
2-Nitropyridine-4-carboxylic Acid is a light yellow solid . It has a predicted boiling point of 510.2±35.0 °C and a predicted density of 1.570±0.06 g/cm3 . It is recommended to store it under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Synthetic Intermediate in Chemistry
Summary of the Application
2-Nitropyridine-4-carboxylic Acid is used as a synthetic intermediate . A synthetic intermediate is a compound that is used in the production of other compounds. In this case, 2-nitropyridine-4-carboxylic Acid is used to produce other chemicals.
Methods of Application
The specific methods of application can vary depending on the final compound being synthesized. Typically, the 2-nitropyridine-4-carboxylic Acid would be combined with other reagents and subjected to specific conditions (such as temperature and pressure) to produce the desired compound.
Results or Outcomes
The outcome of using 2-nitropyridine-4-carboxylic Acid as a synthetic intermediate would be the production of the desired compound. The efficiency and yield of this process can vary depending on the specific conditions and reagents used.
Nonlinear Optical (NLO) Single Crystals
Summary of the Application
Over the last few decades, the nonlinear optical (NLO) single crystals play an inevitable role in a wide range of technological applications, such as lasers, optoelectronics, information processing, optical data storage, optical switching, and THz generation and detection .
Results or Outcomes
The outcome of using 2-nitropyridine-4-carboxylic Acid in the production of NLO single crystals would be the creation of crystals with specific optical properties. These properties can then be used in a variety of technological applications.
Synthesis of 4-Substituted-2-Alkylamino-5-Nitropyridines
Summary of the Application
2-Nitropyridine-4-carboxylic Acid can be used in the synthesis of 4-substituted-2-alkylamino-5-nitropyridines . These compounds have potential applications in various fields, including medicinal chemistry.
Methods of Application
The specific methods of application can vary depending on the final compound being synthesized. Typically, the 2-nitropyridine-4-carboxylic Acid would be combined with other reagents and subjected to specific conditions (such as temperature and pressure) to produce the desired compound .
Results or Outcomes
The outcome of using 2-nitropyridine-4-carboxylic Acid in the synthesis of 4-substituted-2-alkylamino-5-nitropyridines would be the creation of these compounds with high regioselectivities and yields .
Synthesis of Imidazo[4,5-c]pyridines
Summary of the Application
2-Nitropyridine-4-carboxylic Acid can be used in the synthesis of imidazo[4,5-c]pyridines . These compounds have potential applications in various fields, including medicinal chemistry.
Results or Outcomes
The outcome of using 2-nitropyridine-4-carboxylic Acid in the synthesis of imidazo[4,5-c]pyridines would be the creation of these compounds .
Synthesis of 2-Substituted-5-Nitropyridines
Summary of the Application
2-Nitropyridine-4-carboxylic Acid can be used in the synthesis of 2-substituted-5-nitropyridines . These compounds have potential applications in various fields, including medicinal chemistry.
Results or Outcomes
The outcome of using 2-nitropyridine-4-carboxylic Acid in the synthesis of 2-substituted-5-nitropyridines would be the creation of these compounds .
Synthesis of 4-Substituted-2-Alkylamino-5-Nitropyridines via Vicarious Substitution Method
Summary of the Application
2-Nitropyridine-4-carboxylic Acid can be used in the synthesis of 4-substituted-2-alkylamino-5-nitropyridines via the vicarious substitution method . These compounds have potential applications in various fields, including medicinal chemistry.
Results or Outcomes
The outcome of using 2-nitropyridine-4-carboxylic Acid in the synthesis of 4-substituted-2-alkylamino-5-nitropyridines via the vicarious substitution method would be the creation of these compounds with high regioselectivities and yields .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
properties
IUPAC Name |
2-nitropyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O4/c9-6(10)4-1-2-7-5(3-4)8(11)12/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXERXZLYZFAKBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376498 | |
Record name | 2-nitropyridine-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-nitropyridine-4-carboxylic Acid | |
CAS RN |
33225-74-0 | |
Record name | 2-Nitro-4-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33225-74-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-nitropyridine-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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